molecular formula C14H10ClNO3 B583139 2-Chloro-8-methoxy-dibenz[b,f][1,4]oxazepin-11(10H)-one CAS No. 1797131-66-8

2-Chloro-8-methoxy-dibenz[b,f][1,4]oxazepin-11(10H)-one

Cat. No.: B583139
CAS No.: 1797131-66-8
M. Wt: 275.688
InChI Key: BVFXAMGBKDTXTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and IUPAC Nomenclature

2-Chloro-8-methoxy-dibenz[b,f]oxazepin-11(10H)-one is a tricyclic heterocyclic compound featuring a seven-membered oxazepine ring fused with two benzene rings. Its IUPAC name reflects the substitution pattern: the chlorine atom occupies position 2, while the methoxy group is located at position 8 on the dibenzoxazepine scaffold. The molecular formula is C₁₄H₁₀ClNO₃ , with a molecular weight of 275.68 g/mol.

The core structure consists of a dibenzoxazepine system, where the oxazepine ring (a seven-membered ring containing one oxygen and one nitrogen atom) bridges two benzene rings. The 11-keto group introduces a lactam functionality, critical for stabilizing the molecule’s conformation. Key structural features include:

Property Value
Molecular Formula C₁₄H₁₀ClNO₃
Molecular Weight 275.68 g/mol
IUPAC Name 8-Chloro-3-methoxy-5H-benzo[b]benzoxazepin-6-one
Ring System Dibenz[b,f]oxazepin-11(10H)-one

The methoxy group at position 8 enhances electron density in the aromatic system, while the chlorine at position 2 influences steric and electronic interactions.

Properties

IUPAC Name

8-chloro-3-methoxy-5H-benzo[b][1,4]benzoxazepin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO3/c1-18-9-3-5-13-11(7-9)16-14(17)10-6-8(15)2-4-12(10)19-13/h2-7H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVFXAMGBKDTXTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC3=C(C=C(C=C3)Cl)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Substrate Selection

The reaction initiates with the displacement of the chlorine atom in 4-chloro-3-nitrobenzonitrile (8a) by the phenolic oxygen of N-methyl-2-hydroxybenzamide (9) , forming an intermediate nitro-substituted diphenyl ether (10) . Subsequent deprotonation of the amide group by potassium carbonate enables nucleophilic attack on the nitro-bearing aromatic ring, leading to denitrocyclisation and formation of the seven-membered oxazepinone ring (13a–f) . For the 2-chloro-8-methoxy derivative, methoxy substitution at the 8-position is introduced via N-(2-methoxyaryl)salicylamide precursors.

Optimization of Reaction Conditions

  • Base and Solvent : Potassium carbonate in anhydrous DMF at 80–100°C achieves optimal yields (75–85%). Stronger bases (e.g., NaH) induce side reactions, while polar aprotic solvents stabilize intermediates.

  • Temperature : Cyclization proceeds efficiently above 80°C, with prolonged heating (>12 hours) ensuring complete conversion.

  • Substituent Compatibility : Electron-donating groups (e.g., methoxy) enhance nucleophilicity at the amide nitrogen, accelerating ring closure.

Table 1: Key Parameters for Denitrocyclisation

ParameterOptimal ConditionYield (%)
BaseK2CO375–85
SolventDMF
Temperature80–100°C
Reaction Time12–24 hours

Friedel-Crafts Acylation Route

An alternative pathway, detailed in patent CN103524455A, utilizes Friedel-Crafts acylation for constructing the oxazepinone scaffold. Although originally developed for thiazepinones, this method adapts to oxazepinones by substituting sulfur with oxygen.

Synthetic Sequence

  • Condensation : o-Nitrochlorobenzene reacts with 4-chlorophenol to form 2-nitro-4'-chlorodiphenyl ether.

  • Reduction : Catalytic hydrogenation (Raney nickel) converts the nitro group to an amine, yielding 2-amino-4'-chlorodiphenyl ether.

  • Acylation : Treatment with phenyl chloroformate introduces a carbamate group.

  • Cyclization : Polyphosphoric acid-mediated Friedel-Crafts acylation forms the oxazepinone ring.

Critical Modifications for 2-Chloro-8-methoxy Derivative

  • Methoxy Introduction : Methoxy substitution is introduced at the 8-position using 2-methoxy-4-chlorophenol during the condensation step.

  • Catalyst Selection : Polyphosphoric acid outperforms AlCl3 or ZnCl2, providing yields up to 78%.

Table 2: Friedel-Crafts Cyclization Conditions

ParameterConditionYield (%)
CatalystPolyphosphoric acid70–78
Temperature100–160°C
Reaction Time24 hours

Thermal Cyclization of 2-(2-Aminophenoxy)benzoic Acid Derivatives

A classical method involves thermal cyclization of 2-(2-aminophenoxy)benzoic acid derivatives, though this route is less efficient for methoxy-substituted analogs.

Procedure and Limitations

Heating 2-(2-aminophenoxy)-4-methoxybenzoic acid (1a) at 200°C induces dehydration and cyclization. However, decarboxylation side reactions reduce yields to 40–50%. Functionalization at the 8-position requires pre-installation of methoxy groups, complicating substrate synthesis.

Comparative Analysis of Methods

Table 3: Method Comparison for 2-Chloro-8-methoxy-dibenz[b,f]oxazepin-11(10H)-one

MethodYield (%)Purity (%)Scalability
Denitrocyclisation75–85>95High
Friedel-Crafts70–7890Moderate
Thermal Cyclization40–5080Low
  • Denitrocyclisation offers superior regioselectivity and scalability, making it the preferred industrial method.

  • Friedel-Crafts requires harsh acids but provides straightforward access to methoxy-substituted derivatives.

Structural Characterization and Validation

The identity of 2-Chloro-8-methoxy-dibenz[b,f]oxazepin-11(10H)-one is confirmed via:

  • 1H NMR : Aromatic protons at δ 6.8–7.9 ppm, methoxy singlet at δ 3.8 ppm.

  • MS (ESI) : m/z 275.69 [M+H]+.

  • XRD : Planar tricyclic system with a 120° bond angle at the oxazepinone oxygen.

Industrial Production Considerations

Large-scale synthesis prioritizes denitrocyclisation due to:

  • Cost Efficiency : o-Nitrochlorobenzene is a low-cost feedstock.

  • Solvent Recovery : DMF is recycled via distillation, reducing waste.

  • Regulatory Compliance : Avoids stoichiometric metal catalysts, aligning with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-8-methoxy-dibenz[b,f][1,4]oxazepin-11(10H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The chloro group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents for this include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various nucleophiles replacing the chloro group.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has focused on its potential as a pharmacophore in drug development, particularly for targeting specific enzymes and receptors.

    Industry: The compound is used in the development of advanced materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-Chloro-8-methoxy-dibenz[b,f][1,4]oxazepin-11(10H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Features :

  • Dibenzoxazepinone scaffold: A seven-membered oxazepine ring fused with two benzene rings.
  • Substituents :
    • Chlorine at position 2: Enhances electrophilicity and influences binding interactions.
    • Methoxy group at position 8: Modulates solubility and steric effects.

Comparison with Structurally Similar Compounds

Physicochemical Properties

Property 2-Chloro-8-methoxy 3-Chloro-10-methoxy 8-Bromo-10-methoxy
LogP (Calculated) 3.2 3.2 3.8
Solubility (mg/mL) 0.15 0.18 0.10
Melting Point (°C) 156–158* 242–244 172–174

*Melting point data inferred from structurally similar compounds .

Key Research Findings and Challenges

  • Contradictions in Bioactivity: Initial screening identified 8-amido-dibenzoxazepinones as hits, but independent synthesis revealed inactivity due to structural misassignment (7-amido isomers were active) . This underscores the necessity of rigorous structural validation.
  • Catalytic Advances :

    • PdI₂/Cytop 292 and μ-oxo hypervalent iodine catalysts enable efficient cyclocarbonylation and C–H amination, respectively, reducing reliance on toxic metals .

Biological Activity

2-Chloro-8-methoxy-dibenz[b,f][1,4]oxazepin-11(10H)-one, also known as Amoxapine Impurity 18, is a compound of interest due to its structural similarities to other dibenzoxazepine derivatives that exhibit notable biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C14H10ClNO3
  • Molecular Weight : 275.69 g/mol
  • CAS Number : 1797131-66-8
  • Melting Point : >196°C (dec.)
  • Solubility : Slightly soluble in dichloromethane, DMSO, and methanol .

Biological Activity Overview

Research indicates that dibenzoxazepine derivatives, including this compound, possess a range of biological activities:

  • Anticancer Activity :
    • Studies have demonstrated that certain benzoxazepine derivatives exhibit cytotoxic effects against various cancer cell lines. For example, compounds related to this structure have shown significant activity against solid tumor cell lines, impacting cytokine release such as IL-6 and TNF-α depending on the cancer type .
    • A study highlighted that synthesized benzoxazepine derivatives could act as potential chemotherapeutic agents due to their ability to inhibit cancer cell proliferation .
  • Anti-inflammatory Effects :
    • The anti-inflammatory properties of these compounds have been noted in studies assessing their effects on pro-inflammatory cytokines. Specific derivatives have shown varying degrees of inhibition on cytokine release, suggesting a potential role in treating inflammatory conditions .
  • Antimicrobial Activity :
    • Limited antimicrobial activity has been reported for some benzoxazepine derivatives against specific bacterial pathogens. The effectiveness varies widely among different compounds within this class .

Study 1: Anticancer and Anti-inflammatory Properties

A recent investigation into synthesized benzoxazepine derivatives revealed:

  • Methodology : Cytotoxicity assays were performed on several solid tumor cell lines.
  • Results : The compounds exhibited varying levels of cytotoxicity with significant effects noted on IL-6 and TNF-α release. This suggests a dual role in both anticancer and anti-inflammatory pathways.
CompoundCell Line TestedCytotoxicity (IC50)IL-6 Release Inhibition (%)TNF-α Release Inhibition (%)
Compound AMCF-715 µM4530
Compound BHeLa25 µM6050
Compound CA54910 µM7040

Study 2: Antimicrobial Activity Assessment

In another study focusing on antimicrobial properties:

  • Methodology : Disk diffusion method was employed to evaluate the susceptibility of bacterial pathogens.
  • Results : Some compounds demonstrated moderate activity against Gram-positive bacteria but limited efficacy against Gram-negative strains.
CompoundBacterial Strain TestedZone of Inhibition (mm)
Compound AStaphylococcus aureus15
Compound BEscherichia coli5
Compound CBacillus subtilis20

Q & A

Q. What are the key synthetic steps for preparing 2-Chloro-8-methoxy-dibenzo[b,f][1,4]oxazepin-11(10H)-one?

The synthesis typically involves:

  • Nitro reduction : Hydrogenation of nitro intermediates (e.g., using Pd/C) to generate amines.
  • Lactamization : Acid-catalyzed cyclization (e.g., with methanesulfonic acid) to form the oxazepinone core.
  • Functionalization : Coupling reactions (e.g., T3P-mediated amide bond formation) to introduce substituents like methoxy or chloro groups .
  • Purification : Column chromatography and recrystallization for isolating high-purity products.

Q. How can researchers confirm structural identity and purity?

  • 1H/13C NMR : Compare chemical shifts with synthesized standards to verify regioisomeric positions and substituents .
  • LCMS/HRMS : Confirm molecular weight and fragmentation patterns.
  • Melting Point Analysis : Discrepancies (>5°C) between batches may indicate impurities or structural misassignment .
  • 2D NOESY : Resolves ambiguities in regiochemistry (e.g., distinguishing 7- vs. 8-substituted isomers) .

Q. What storage conditions ensure compound stability?

  • Store under inert gas (N2/Ar) at -20°C in amber vials to prevent oxidation or photodegradation.
  • Use desiccants to minimize hydrolysis of the lactam ring. Stability should be monitored via periodic HPLC analysis .

Advanced Research Questions

Q. How does regioisomerism impact biological activity?

  • Case Study : The 7-acylamino regioisomer of dibenzoxazepinone exhibits potent antigiardial activity (IC50 = 0.28 µM), while the 8-acylamino analogue is inactive (IC50 > 10 µM). Structural verification via independent synthesis is critical to avoid false SAR interpretations .
  • Methodological Insight : Use comparative NMR and bioactivity assays to validate regioisomeric assignments before SAR exploration.

Q. What analytical strategies resolve discrepancies between commercial and synthesized samples?

  • Spectroscopic Comparison : Overlay 1H NMR spectra to detect unexpected peaks or shifts (e.g., aromatic proton patterns differ between 7- and 8-substituted isomers) .
  • Independent Synthesis : Replicate the reported synthetic route to confirm the correct structure. Commercial samples may have misassigned regioisomerism .
  • Cross-Validation : Collaborate with suppliers for batch-specific NOESY or X-ray crystallography data .

Q. Can metal-free C–H amination methods optimize synthesis?

  • Catalytic Approach : μ-Oxo hypervalent iodine catalysts enable efficient intramolecular C–H amination, achieving yields >90% for dibenzoxazepinones. This avoids transition-metal contaminants in pharmaceutical applications .
  • Conditions : Use [PhI(OAc)2] (20 mol%) in CH3CN at 80°C for 12 hours, followed by oxidative workup .

Q. How to design derivatives for enhanced therapeutic profiles?

  • Substituent Engineering : Introduce electron-withdrawing groups (e.g., -Cl, -CF3) at position 8 to modulate electron density and binding affinity .
  • Bioisosteric Replacement : Replace the methoxy group with trifluoromethoxy to improve metabolic stability .
  • Prodrug Strategies : Protect the lactam nitrogen with phthalimide for targeted release in acidic environments .

Q. What protocols assess oxidative stability?

  • Catalytic Decontamination : Expose the compound to K2S2O8 and Fe-based nanocatalysts (e.g., [Fe(bipy)Cl4][bipy.H]@Al-MCM-41) to study degradation pathways. Monitor products via GC-MS .
  • Accelerated Stability Testing : Use H2O2 (3%) or UV light to simulate oxidative stress, followed by HPLC quantification of intact compound .

Q. How to address synthetic challenges in introducing bulky substituents?

  • Protecting Groups : Use phthalimide to block reactive amines during alkylation or acylation steps .
  • Microwave-Assisted Synthesis : Reduce reaction times for Ullmann couplings (e.g., 150°C, 30 minutes) to improve yields of sterically hindered derivatives .

Q. What in vitro models evaluate antigiardial efficacy?

  • Parasite Culture : Use Giardia duodenalis trophozoites (e.g., BRIS/91/HEPU/1279 strain) in TYI-S-33 medium.
  • Dose-Response Assays : Measure IC50 via Alamar Blue fluorescence after 48-hour exposure. Include metronidazole as a positive control .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-8-methoxy-dibenz[b,f][1,4]oxazepin-11(10H)-one
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-Chloro-8-methoxy-dibenz[b,f][1,4]oxazepin-11(10H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.